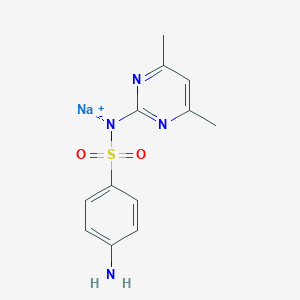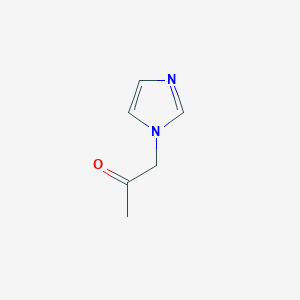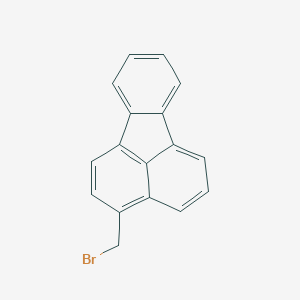
Fluoranthene, 3-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoranthene, 3-(bromomethyl)- is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of organic compounds that are formed by the incomplete combustion of organic materials such as coal, oil, and gas. Fluoranthene, 3-(bromomethyl)- is a halogenated derivative of fluoranthene, which is a common PAH found in the environment. This compound has gained attention due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of fluoranthene, 3-(bromomethyl)- is not well understood. However, it is believed that the bromomethyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of covalent adducts. This can affect the structure and function of proteins, leading to changes in cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of fluoranthene, 3-(bromomethyl)- are not well studied. However, studies have shown that exposure to Fluoranthene, 3-(bromomethyl)- can lead to DNA damage, oxidative stress, and inflammation. These effects can contribute to the development of diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using fluoranthene, 3-(bromomethyl)- in lab experiments is its fluorescent properties, which make it useful for studying biological processes. However, one limitation is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of fluoranthene, 3-(bromomethyl)- in scientific research. One direction is the development of new fluorescent probes based on this compound for the study of DNA-protein interactions. Another direction is the study of the toxicity of this compound and its effects on cellular processes. Additionally, the use of fluoranthene, 3-(bromomethyl)- in the development of new drugs and therapies is a potential future direction.
Métodos De Síntesis
Fluoranthene, 3-(bromomethyl)- can be synthesized by the bromination of fluoranthene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a solvent such as chloroform or dichloromethane at room temperature.
Aplicaciones Científicas De Investigación
Fluoranthene, 3-(bromomethyl)- has potential applications in scientific research. It can be used as a fluorescent probe to study the interaction between DNA and proteins. It can also be used as a precursor for the synthesis of other fluorescent compounds that can be used in biological imaging.
Propiedades
Número CAS |
135294-98-3 |
|---|---|
Nombre del producto |
Fluoranthene, 3-(bromomethyl)- |
Fórmula molecular |
C17H11Br |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
Clave InChI |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Otros números CAS |
135294-98-3 |
Sinónimos |
3-(bromomethyl)fluoranthene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



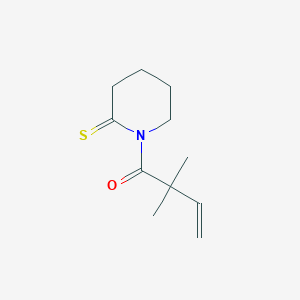
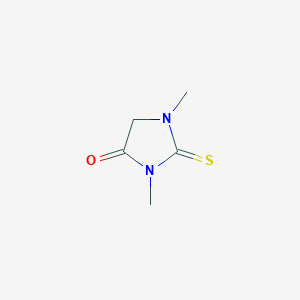
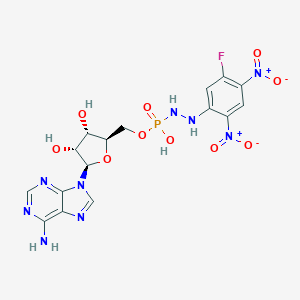
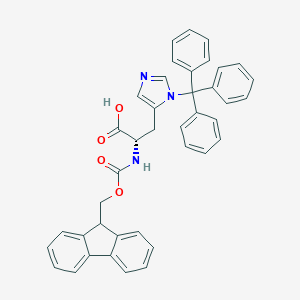
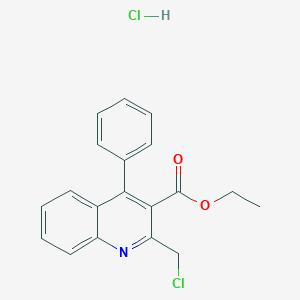
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
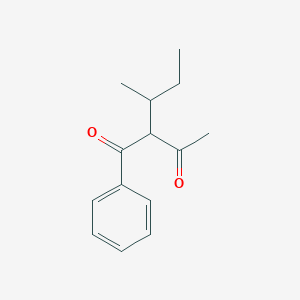
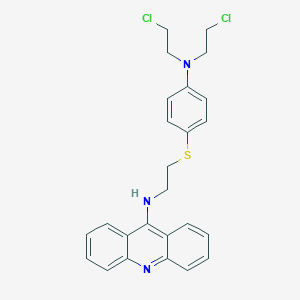
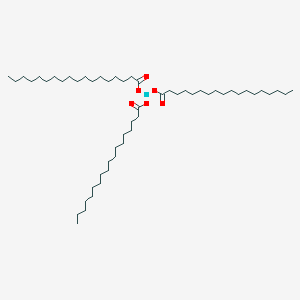
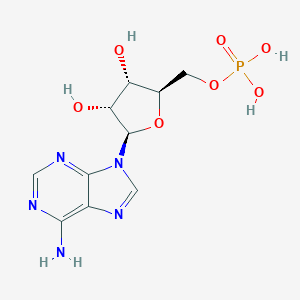
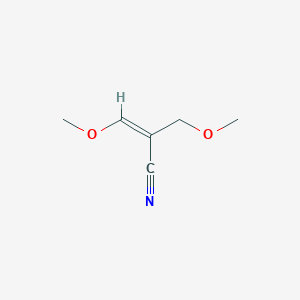
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
